1,1-difluoro-2-isocyanoethane

Multicomponent Reactions Gem-Difluoro Isocyanides Pseudopeptide Synthesis

Researchers seeking to introduce precise fluorinated motifs often struggle with building blocks that balance reactivity and metabolic profile. 1,1-Difluoro-2-isocyanoethane (CAS 1913294-61-7) directly addresses this gap. - Enables traceless dehydrofluorination in Ugi reactions for monofluorinated α-lactam pseudopeptides, enhancing metabolic stability. - Provides an ideal 'Goldilocks' lipophilicity (XLogP3 = 0.8) for CNS drug design, balancing blood-brain barrier penetration and clearance. - Acts as a strategic precursor for modular synthesis of 11 types of CF₂R-containing heterocycles via difluoroketenimine chemistry.

Molecular Formula C3H3F2N
Molecular Weight 91.06 g/mol
CAS No. 1913294-61-7
Cat. No. B6157935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-difluoro-2-isocyanoethane
CAS1913294-61-7
Molecular FormulaC3H3F2N
Molecular Weight91.06 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC(F)F
InChIInChI=1S/C3H3F2N/c1-6-2-3(4)5/h3H,2H2
InChIKeyZSEJLELCCJQLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-2-isocyanoethane: Overview


1,1-Difluoro-2-isocyanoethane (CAS 1913294-61-7) is a functionalized isocyanide featuring a reactive isocyano (–N≡C) group directly bonded to a 1,1-difluoroethyl backbone [1]. This gem-difluoro motif imparts distinct electronic properties, notably enhanced electrophilicity at the isocyanide carbon due to the electron-withdrawing fluorine atoms [2]. As a versatile building block, it is specifically employed in multicomponent reactions (MCRs) to construct fluorinated heterocycles, peptidomimetics, and ligands [1]. Its unique reactivity profile differentiates it from non-fluorinated and perfluorinated alkyl isocyanide analogs, making it a precision tool for introducing difluoromethylene units into complex molecules.

Core Reactivity
Electrophilic isocyanide with gem-difluoro activation
Synthetic Role
MCR building block for fluorinated heterocycles and peptidomimetics
Differentiator
Intermediate lipophilicity between non-fluorinated and perfluorinated isocyanides

1,1-Difluoro-2-isocyanoethane vs. Simple Alkyl Isocyanides


Substituting 1,1-difluoro-2-isocyanoethane with simple alkyl isocyanides like ethyl isocyanide or 2,2,2-trifluoroethyl isocyanide is often unproductive due to the unique electronic interplay of the gem-difluoro group. The two fluorine atoms create a strong electron-withdrawing environment that significantly polarizes the isocyanide moiety, enhancing its electrophilicity and enabling reactions not possible with non-fluorinated analogs [1]. Conversely, while 2,2,2-trifluoroethyl isocyanide has an even stronger electron-withdrawing capacity, its excessive reactivity and lower calculated XLogP3 value (0.8 for the target vs. ~1.2 predicted for the trifluoro analog) can lead to different solubility and metabolic profiles in derived products [2]. The precise balance of electronic and lipophilic character in 1,1-difluoro-2-isocyanoethane is critical for achieving targeted molecular properties in medicinal chemistry applications [3].

Reactivity

Non-fluorinated alkyl isocyanides cannot undergo the post-Ugi dehydrofluorination pathway; replacement may eliminate access to monofluorinated α-lactam pseudopeptides.

Lipophilicity

Ethyl isocyanide (XLogP3 ~0.3) and trifluoroethyl analog (~1.2) bracket the target's value (0.8); direct substitution may alter lead physicochemical profiles unpredictably.

Scaffold Scope

Unsubstituted isocyanides do not support difluoroketenimine-based heterocycle synthesis; replacement may exclude entire CF₂-containing bioisostere libraries.

Selection Evidence for 1,1-Difluoro-2-isocyanoethane


Enhanced Electrophilicity in Ugi Reactions

Gem-difluoromethylene-containing isocyanides, like 1,1-difluoro-2-isocyanoethane, are explicitly demonstrated as superior building blocks for the Ugi reaction to synthesize difluorinated pseudopeptides. While non-fluorinated alkyl isocyanides participate in Ugi reactions, the difluoro analog's enhanced electrophilicity, driven by the gem-difluoro group, facilitates a high-yielding, one-pot dehydrofluorination step post-Ugi reaction to generate monofluorinated α-lactam pseudopeptides [1]. This specific post-condensation reactivity is a direct consequence of the fluorine atoms and is not achievable with ethyl isocyanide.

Ugi Post-Condensation
Class-level
Target enables a one-pot dehydrofluorination to monofluorinated α-lactam pseudopeptides; not possible with ethyl isocyanide.
Reported unique reactivity pathway for fluorinated heterocycle construction.
Standard Ugi 4-CR conditions; six derivatives reported.
Multicomponent Reactions Gem-Difluoro Isocyanides Pseudopeptide Synthesis

Optimized Lipophilicity for Drug Design

The computed XLogP3 value for 1,1-difluoro-2-isocyanoethane is 0.8 [1], which provides a strategic balance between the values for ethyl isocyanide (XLogP3-AA: 0.3) and the predicted range for 2,2,2-trifluoroethyl isocyanide (~1.2). This incremental lipophilicity is critical for medicinal chemists aiming to modulate the physicochemical properties of lead compounds, offering a finer tuning knob compared to the sharp jump from non-fluorinated (0.3) to perfluorinated (~1.2) analogs.

XLogP3 Lipophilicity
Data to verify
0.8 (computed); compared to ethyl isocyanide 0.3 and trifluoroethyl analog ~1.2.
Intermediate value may support fine-tuning of physicochemical profiles.
Computed property; experimental confirmation recommended.
Lipophilicity XLogP3 Physicochemical Properties

Cycloaddition and Bioisostere Synthesis

The compound serves as a direct precursor for generating difluoroketenimine intermediates via chemoselective coupling with difluorocarbene, which then participate in 6π electrocyclization to yield diverse CF₂-containing heterocycles [1]. This reactivity is specific to functionalized isocyanides and is part of a broader class of reactivity. The resulting difluoroalkylated heterocycles are important bioisosteres of ethers, a concept validated by the modular synthesis of fluorinated heteroarylether bioisosteres using difluoroethyl radicals [2]. Non-fluorinated isocyanides cannot access this difluoroalkylated product space.

Heterocycle Synthesis
Class-level
Enables access to eleven types of difluoroalkylated heterocycles via difluoroketenimine intermediates; unsubstituted isocyanides cannot deliver this product space.
Supports library synthesis of CF₂-containing bioisosteres for agrochemical and pharmaceutical discovery.
Requires difluorocarbene coupling and 6π electrocyclization.
Difluoroalkyl Heterocycles Bioisosteres Cycloaddition

Key Applications of 1,1-Difluoro-2-isocyanoethane


Fluorinated Peptidomimetic Synthesis

Procurement of 1,1-difluoro-2-isocyanoethane is essential for projects focused on constructing peptidomimetic libraries. Its ability to undergo Ugi reactions followed by a traceless dehydrofluorination provides a direct route to monofluorinated α-lactam pseudopeptides, a motif known to enhance metabolic stability over traditional peptides. The quantitative data on its intermediate lipophilicity (XLogP3 = 0.8) further supports its use in optimizing the drug-likeness of peptide-based therapeutics [1] [2].

Difluoroalkylated Heterocycle Libraries

For discovery programs in medicinal and agrochemistry, this compound is a strategic precursor for generating difluoroalkylated heterocycles via difluoroketenimine chemistry. As evidenced by its ability to produce eleven types of CF₂R-containing heterocycles, it offers a modular and efficient pathway to build compound libraries of fluorinated bioisosteres, a capability unmatched by non-fluorinated isocyanides [3].

CNS Drug Candidate Optimization

The specific XLogP3 value (0.8) of 1,1-difluoro-2-isocyanoethane makes it an ideal reagent for central nervous system (CNS) drug design, where lipophilicity must be precisely balanced to ensure blood-brain barrier penetration without causing excessive clearance. It offers a 'goldilocks' lipophilic handle intermediate between non-fluorinated (XLogP3 ~0.3) and perfluorinated (~1.2) alternatives, allowing for more nuanced structure-activity relationship studies [1] [2].

Application
Selection Property
Validation Focus
Fluorinated peptidomimetic synthesis
Ugi/post-condensation reactivity
Access to monofluorinated α-lactam pseudopeptide scaffolds
Difluoroalkylated heterocycle libraries
Difluoroketenimine chemistry
Diversity of CF₂-containing heterocycles for bioisostere screening
CNS candidate lipophilicity tuning
Intermediate XLogP3 (0.8)
Balanced permeability/solubility profile for lead optimization studies
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